4,5-Dichloro-2-phenylpyridazin-3-one
Overview
Description
While the provided papers do not directly discuss 4,5-Dichloro-2-phenylpyridazin-3-one, they offer insights into related compounds and their synthesis, which can be informative for understanding the chemical context of similar pyridazine derivatives. Pyridazine compounds are important intermediates in the synthesis of pesticides and antiviral drugs, as evidenced by the research on the synthesis of 3-chloro-4-methylpyridazine and 3-chloro-5-methylpyridazine . These compounds are synthesized through multi-step processes involving readily available materials and are characterized by spectroscopic techniques such as NMR.
Synthesis Analysis
The synthesis of related pyridazine compounds typically involves a multi-step process starting from basic raw materials like hydrazine hydrate and citraconic anhydride. The process includes chlorination, substitution, and oxidation reactions . These methods are noted for their mild reaction conditions and suitability for industrial production, with total product yields ranging from 27% to 30%. Although the specific synthesis of 4,5-Dichloro-2-phenylpyridazin-3-one is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . For instance, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques and further examined with quantum chemical methods . These techniques provide detailed information about the molecular geometry and vibrational frequencies, which are essential for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridazine derivatives are crucial for determining the final structure and properties of the compound. Chlorination and substitution reactions are common in the synthesis of these intermediates . The specific reactions that 4,5-Dichloro-2-phenylpyridazin-3-one undergoes would likely be similar, involving halogenation and functional group modifications to achieve the desired chloro and phenyl substitutions on the pyridazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be deduced from their molecular structure and the results of spectroscopic analysis. For example, the crystal structure analysis provides information on the compound's density and crystal system . Quantum chemical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential map, offer insights into the electronic properties and reactivity of the compound . These properties are important for predicting the behavior of the compound in various chemical environments and for its potential applications in pharmaceuticals or as a pesticide intermediate.
Scientific Research Applications
Nucleophilic Substitution and Hydrodeiodination
Károlyházy et al. (2010) explored the reaction of 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one, a compound related to 4,5-Dichloro-2-phenylpyridazin-3-one. This study demonstrated that treating this compound with hydrogen iodide leads to nucleophilic substitution and hydrodeiodination, yielding derivatives of pyridazin-3(2H)-one. The study was instrumental in understanding the chemical behavior of chloropyridazinones in the presence of iodide ions (Károlyházy et al., 2010).
Synthesis of Pyridazinone Derivatives
Another significant study by Wu et al. (2012) involved synthesizing N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives. These compounds, which are related to 4,5-Dichloro-2-phenylpyridazin-3-one, exhibited notable insecticidal activities. This research provided valuable insights into the potential of pyridazin-3(2H)-one derivatives in developing new insecticides (Wu et al., 2012).
Metal Complex Dyes Derivation
Rangnekar et al. (1999) focused on deriving metal complex dyes from 5-arylazo-4-hydroxy-2-phenylpyridazine-3-ones, using a key compound related to 4,5-Dichloro-2-phenylpyridazin-3-one. Their work assessed these dyes' performance on wool fibers, offering insights into the application of such compounds in textile dyeing (Rangnekar et al., 1999).
Phosphonium Salts Synthesis
Polezhaeva et al. (2001) reported the reaction of 4,5-bis(diphenylphosphino)-1-phenylpyridazin-6-one, a compound closely related to 4,5-Dichloro-2-phenylpyridazin-3-one, with various halides to produce bis-phosphonium salts. These reactions are important in the synthesis of phosphonium salts, which have various applications in organic synthesis and catalysis (Polezhaeva et al., 2001).
properties
IUPAC Name |
4,5-dichloro-2-phenylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWCOHVAHQOJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168751 | |
Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-phenylpyridazin-3(2H)-one | |
CAS RN |
1698-53-9 | |
Record name | 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1698-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1698-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642642 | |
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Record name | 1698-53-9 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-2,3-dihydro-2-phenylpyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78AH78WRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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